molecular formula C17H13N5O3S B3757876 (7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Cat. No.: B3757876
M. Wt: 367.4 g/mol
InChI Key: GWWNOTQEAURFDG-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a nitrophenyl group, a pyridinylmethylidene group, and a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with thiosemicarbazide under acidic conditions to form the thiazolo-triazine core. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The pyridinylmethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted thiazolo-triazines and other functionalized derivatives.

Scientific Research Applications

(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridinylmethylidene group may enhance binding affinity and specificity. The thiazolo-triazine core provides structural stability and contributes to the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
  • (7Z)-3-(4-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

Uniqueness

The unique combination of the nitrophenyl and pyridinylmethylidene groups in (7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(7Z)-3-(3-nitrophenyl)-7-(pyridin-4-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c23-16-15(8-12-4-6-18-7-5-12)26-17-19-10-20(11-21(16)17)13-2-1-3-14(9-13)22(24)25/h1-9H,10-11H2/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWNOTQEAURFDG-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2N(CN1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=NC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C2N(CN1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC=NC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 2
Reactant of Route 2
(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 3
Reactant of Route 3
(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 4
Reactant of Route 4
(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 5
Reactant of Route 5
(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Reactant of Route 6
(7Z)-3-(3-NITROPHENYL)-7-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE

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